

# Unveiling CZC-25146: A Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CZC-25146 is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of CZC-25146, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize CZC-25146 as a tool to investigate LRRK2-mediated signaling pathways and their role in disease pathogenesis.

## **Physicochemical and Pharmacokinetic Properties**

**CZC-25146** is a small molecule inhibitor with well-defined chemical characteristics. A summary of its key quantitative data is presented in the table below for easy reference.



| Property                                          | Value                    | Reference |
|---------------------------------------------------|--------------------------|-----------|
| CAS Number                                        | 1191911-26-8             | [1][2][3] |
| Molecular Weight                                  | 488.54 g/mol (free base) | [2][3][4] |
| Molecular Formula                                 | C22H25FN6O4S             | [2][3][4] |
| IC₅₀ (Wild-Type LRRK2)                            | 4.76 nM                  | [1][3]    |
| IC50 (G2019S LRRK2)                               | 6.87 nM                  | [1][3]    |
| EC <sub>50</sub> (Neuronal Injury<br>Attenuation) | ~100 nM (rodent neurons) | [5]       |
| EC <sub>50</sub> (Neuronal Injury<br>Attenuation) | ~4 nM (human neurons)    | [4]       |

## **Mechanism of Action and Signaling Pathway**

CZC-25146 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of LRRK2.[4] This inhibition prevents the autophosphorylation of LRRK2 and the subsequent phosphorylation of its downstream substrates, thereby modulating various cellular processes. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity. CZC-25146 potently inhibits both wild-type and the pathogenic G2019S mutant of LRRK2.[1][3]

Beyond LRRK2, **CZC-25146** has been shown to inhibit a small number of other kinases at higher concentrations, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][3] Understanding this selectivity profile is crucial for interpreting experimental results.

The inhibition of LRRK2 by **CZC-25146** has been demonstrated to have significant downstream effects, most notably the attenuation of mutant LRRK2-induced neuronal injury.[3][4] Furthermore, studies have indicated that inhibition of LRRK2 kinase activity can stimulate macroautophagy, a key cellular process for clearing aggregated proteins and damaged organelles.[2]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of LRRK2 inhibition by CZC-25146.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **CZC-25146**, synthesized from published research.

## In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This assay is used to determine the IC<sub>50</sub> of **CZC-25146** against LRRK2.

#### Materials:

- Recombinant human wild-type LRRK2 or G2019S LRRK2
- LRRKtide (a synthetic peptide substrate)
- ATP



- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- CZC-25146 stock solution (in DMSO)
- TR-FRET detection reagents (e.g., LanthaScreen<sup>™</sup> Tb-anti-pLRRKtide antibody and GFP-LRRKtide)
- 384-well microplates

#### Procedure:

- Prepare a serial dilution of CZC-25146 in assay buffer.
- In a 384-well plate, add LRRK2 enzyme, the LRRKtide substrate, and the CZC-25146 dilutions.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the  $K_m$  for LRRK2.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the TR-FRET detection reagents and incubate to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader.
- Calculate the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Cell-Based Assay for Attenuation of Mutant LRRK2-Induced Neuronal Injury

This assay assesses the neuroprotective effects of CZC-25146.

#### Materials:

Primary cortical neurons (rodent or human)



- Plasmids encoding mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., GFP)
- Transfection reagent (e.g., Lipofectamine)
- Neuronal culture medium
- CZC-25146 stock solution (in DMSO)
- Microscopy imaging system

#### Procedure:

- Culture primary cortical neurons to the desired density.
- Co-transfect the neurons with the mutant LRRK2 and GFP plasmids.
- Immediately after transfection, treat the cells with various concentrations of CZC-25146 or vehicle (DMSO).
- Culture the neurons for a period sufficient to observe neurite retraction or cell death (e.g., 48-72 hours).
- Acquire images of the GFP-positive neurons using a fluorescence microscope.
- Quantify neuronal morphology, such as neurite length and branching, or cell viability using appropriate software.
- Determine the EC<sub>50</sub> of **CZC-25146** for preventing neuronal injury.

## **Western Blot Analysis of Autophagy Markers**

This protocol is used to investigate the effect of CZC-25146 on autophagy.

#### Materials:

- Cell line of interest (e.g., SH-SY5Y)
- Cell lysis buffer



- Protein quantification assay (e.g., BCA)
- Primary antibodies against LC3B and p62
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Western blotting equipment

#### Procedure:

- Treat cells with CZC-25146 or vehicle for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against LC3B and p62.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62.





Click to download full resolution via product page

Figure 2: General experimental workflow for characterizing CZC-25146.

## Conclusion

**CZC-25146** is a valuable research tool for investigating the role of LRRK2 in cellular function and disease. Its high potency and selectivity make it a superior probe compared to earlier, less specific kinase inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of LRRK2 inhibition in neurodegenerative and other diseases. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of LRRK2 kinase activity stimulates macroautophagy PMC [pmc.ncbi.nlm.nih.gov]
- 3. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]
- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling CZC-25146: A Potent LRRK2 Inhibitor for Neurodegenerative Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560049#czc-25146-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com